Cas no 933740-15-9 (5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)

5-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative with a tetrahydro-1,4-benzodiazepin-2-one core structure. This compound is of interest in medicinal chemistry due to its potential as a scaffold for central nervous system (CNS) active agents. The methyl substitution at the 5-position enhances its stability and may influence receptor binding affinity. Its rigid bicyclic framework offers synthetic versatility for further functionalization, making it valuable for pharmacological research. The compound’s structural features align with known benzodiazepine pharmacophores, suggesting possible applications in anxiolytic or sedative drug development. Its well-defined chemical properties facilitate precise characterization and optimization in drug discovery workflows.
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one structure
933740-15-9 structure
商品名:5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
CAS番号:933740-15-9
MF:C10H12N2O
メガワット:176.215082168579
MDL:MFCD24848585
CID:5458906
PubChem ID:82647072

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

    • SCHEMBL15870043
    • EN300-25398954
    • Z3242286691
    • 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
    • 933740-15-9
    • MDL: MFCD24848585
    • インチ: 1S/C10H12N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5,7,11H,6H2,1H3,(H,12,13)
    • InChIKey: MSUZZJQYHXLMBQ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CNC(C)C2C=CC=CC=2N1

計算された属性

  • せいみつぶんしりょう: 176.094963011g/mol
  • どういたいしつりょう: 176.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 41.1Ų

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25398954-0.1g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
0.1g
$470.0 2024-06-19
Enamine
EN300-25398954-2.5g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
2.5g
$2660.0 2024-06-19
Enamine
EN300-25398954-10.0g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
10.0g
$5837.0 2024-06-19
Enamine
EN300-25398954-0.25g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
0.25g
$672.0 2024-06-19
Aaron
AR028RY8-2.5g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
2.5g
$3683.00 2024-07-18
Enamine
EN300-25398954-5g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
5g
$3935.0 2023-09-14
1PlusChem
1P028RPW-10g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
10g
$7277.00 2024-04-20
Aaron
AR028RY8-500mg
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
500mg
$1480.00 2024-07-18
1PlusChem
1P028RPW-2.5g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
2.5g
$3350.00 2024-04-20
Enamine
EN300-25398954-0.5g
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
933740-15-9 95%
0.5g
$1058.0 2024-06-19

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 関連文献

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneに関する追加情報

Comprehensive Overview of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 933740-15-9)

The compound 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 933740-15-9) is a structurally unique benzodiazepine derivative that has garnered significant attention in pharmaceutical and chemical research. With its distinct molecular framework, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "benzodiazepine derivatives", "pharmaceutical intermediates", and "CAS 933740-15-9 applications", reflecting its relevance in drug discovery and development.

One of the key features of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is its potential role in modulating central nervous system (CNS) activity. While not a therapeutic agent itself, its structural similarity to other benzodiazepines makes it a subject of interest for studying receptor interactions. Searches for "CNS drug intermediates" and "benzodiazepine analogs" often highlight the compound's utility in preclinical research. Its stability and synthetic accessibility further contribute to its popularity among chemists.

In recent years, the demand for specialized intermediates like CAS No. 933740-15-9 has surged, driven by advancements in personalized medicine and targeted therapies. Online queries such as "buy 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one" and "suppliers of benzodiazepine intermediates" underscore its commercial importance. The compound's purity and scalability are critical factors for manufacturers, aligning with the growing emphasis on high-quality raw materials in the pharmaceutical industry.

From a synthetic chemistry perspective, 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one offers versatility in functionalization. Its core structure allows for modifications at multiple positions, enabling the creation of diverse analogs. This adaptability resonates with researchers exploring "structure-activity relationships (SAR)" and "lead optimization" in drug design. The compound's compatibility with modern synthetic techniques, such as microwave-assisted reactions and flow chemistry, further enhances its appeal.

Environmental and regulatory considerations also play a role in the compound's application. With increasing scrutiny on sustainable chemistry, searches for "green synthesis of benzodiazepines" and "eco-friendly pharmaceutical intermediates" have risen. CAS No. 933740-15-9 can be synthesized using methods that minimize waste and energy consumption, aligning with global trends toward greener manufacturing practices.

In summary, 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 933740-15-9) represents a pivotal building block in modern medicinal chemistry. Its structural uniqueness, synthetic flexibility, and relevance to CNS research make it a compound of enduring interest. As the pharmaceutical landscape evolves, this intermediate will likely remain a focal point for innovation and discovery.

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